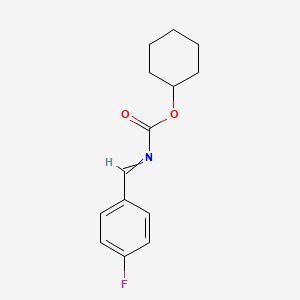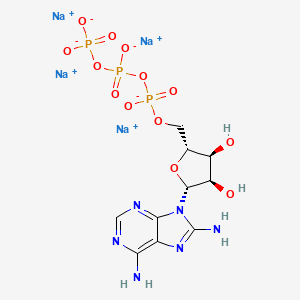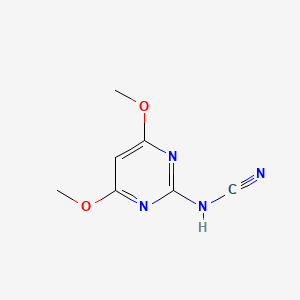
(4,6-Dimethoxypyrimidin-2-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethoxypyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C7H8N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a cyanamide group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyrimidin-2-yl)cyanamide typically involves the reaction of 4,6-dimethoxypyrimidine with cyanamide. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions often involve elevated temperatures and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step processes, including cyclization, methylation, and condensation reactions. These methods are designed to optimize yield and minimize the production of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethoxypyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds such as imidazoles and oxazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary aliphatic amines, dimethyl carbonate, and potassium carbonate. Reaction conditions often involve the use of green solvents like water or isopropanol to promote eco-friendly processes .
Major Products Formed
Major products formed from reactions involving this compound include various heterocyclic compounds, such as imidazoles and oxazoles, which have significant biological and pharmacological activities .
Applications De Recherche Scientifique
(4,6-Dimethoxypyrimidin-2-yl)cyanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (4,6-Dimethoxypyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound’s cyanamide group can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxypyrimidine: This compound is similar in structure but contains a chlorine atom instead of a cyanamide group.
4-Amino-2,6-dimethoxypyrimidine: This compound features an amino group at position 4 instead of a cyanamide group.
Uniqueness
(4,6-Dimethoxypyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102739-42-4 |
|---|---|
Formule moléculaire |
C7H8N4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(4,6-dimethoxypyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4O2/c1-12-5-3-6(13-2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11) |
Clé InChI |
NIFWDEYDGSTTOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)NC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


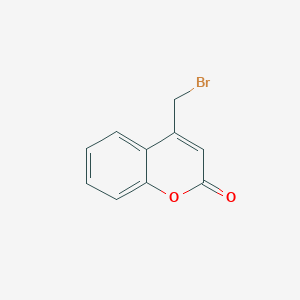
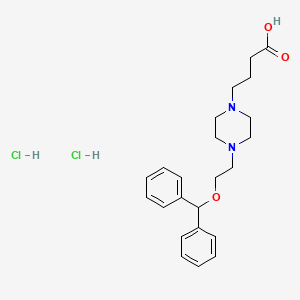
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
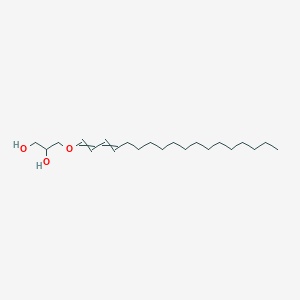
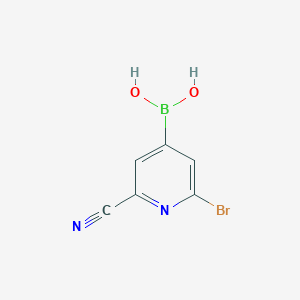


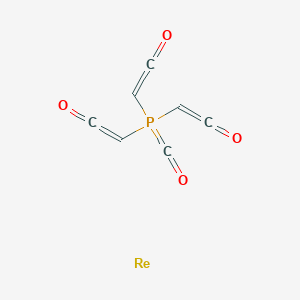
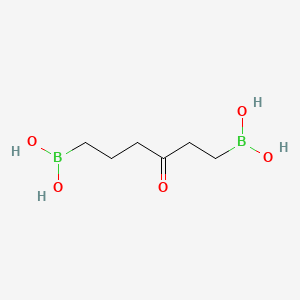
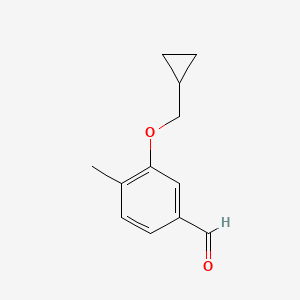
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
